The compound 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by a unique structure that combines thiazole and pyridazine moieties, which are known for their biological activity. The compound's CAS number is 941897-57-0, and its molecular formula is C20H22FN3O2S with a molecular weight of approximately 393.48 g/mol.
This compound falls under the category of thiazolo-pyridazine derivatives, which are often explored for their pharmacological properties, including anti-inflammatory and anti-cancer activities. The synthesis and characterization of this compound have been documented in various chemical databases and scientific literature, indicating its relevance in ongoing research.
The synthesis of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves several steps:
The synthesis can be optimized using various techniques such as microwave irradiation or solvent-free conditions to improve yields and reduce reaction times.
The molecular structure of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide features several functional groups that contribute to its chemical properties:
The structural data includes:
CC(C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4F)C(=O)N(C)C
These features are critical for understanding the compound's reactivity and potential interactions with biological targets.
The compound can undergo various chemical reactions, including:
These reactions can be utilized to modify the compound for enhanced activity or selectivity against specific biological targets.
The mechanism of action for 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide primarily involves interaction with specific biological pathways:
Experimental studies would be necessary to elucidate these mechanisms in detail.
The physical properties of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide include:
Chemical properties include:
This compound has potential applications in various scientific fields:
Given its structural complexity and potential bioactivity, further research into this compound could yield significant advancements in medicinal chemistry and therapeutic development.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4